![molecular formula C21H25NO5 B4294489 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate](/img/structure/B4294489.png)
1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate
Overview
Description
1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate, also known as FTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FTB is a synthetic compound that belongs to the class of piperidine derivatives, and it has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is not fully understood, but it is believed to involve the interaction of the piperidine moiety with proteins and membranes. 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has been shown to bind to proteins such as albumin and hemoglobin, and it has been suggested that this binding may play a role in its neuroprotective effects. 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has also been shown to interact with lipid membranes, and it has been suggested that this interaction may be involved in its fluorescent properties.
Biochemical and Physiological Effects
1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has various biochemical and physiological effects, particularly in the central nervous system. It has been shown to have neuroprotective effects in vitro and in vivo, and it has been suggested that this may be due to its antioxidant properties. 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has also been shown to have anti-inflammatory effects, and it has been suggested that this may contribute to its neuroprotective effects. In addition, 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has been shown to have effects on the cardiovascular system, including vasodilation and inhibition of platelet aggregation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate for lab experiments is its stability, which allows for long-term storage and use in a variety of experimental conditions. 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is its potential toxicity, particularly at high concentrations. Careful consideration must be given to the appropriate dosage and experimental conditions to ensure the safety of researchers and subjects.
Future Directions
There are many potential future directions for research on 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate and to determine its efficacy in vivo. Another area of interest is its potential as a spin label for EPR spectroscopy. Further studies are needed to optimize the conditions for 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate labeling and to determine its suitability for different protein and membrane systems. Finally, there is potential for the development of new derivatives of 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate with improved properties and applications.
Scientific Research Applications
1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has been shown to have various scientific research applications, particularly in the field of neuroscience. It has been used as a spin label for electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of proteins and membranes. 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has also been used as a fluorescent probe to study the interaction of proteins with lipid membranes. In addition, 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has been shown to have potential applications as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4-benzoyloxy-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-20(2)13-16(26-18(23)15-9-6-5-7-10-15)14-21(3,4)22(20)27-19(24)17-11-8-12-25-17/h5-12,16H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGVLPSVBLIZSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)C2=CC=CO2)(C)C)OC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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